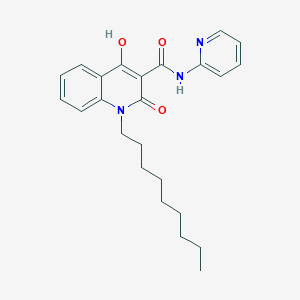![molecular formula C106H107Cl5NP4Ru2+ B12054527 [NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)
[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] is a ruthenium-based complex that is widely used as a catalyst in asymmetric hydrogenation reactions. The compound consists of a dimethylammonium cation and a ruthenium complex anion, where the ruthenium is coordinated with chiral ligands derived from xylbinap. This complex is known for its high catalytic activity and enantioselectivity, making it valuable in the synthesis of chiral molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] typically involves the reaction of a ruthenium precursor with the chiral ligand ®-xylbinap in the presence of dimethylamine and a chloride source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the ruthenium complex. The general reaction scheme can be represented as follows:
RuCl3⋅nH2O+2(R−xylbinap)+NH2Me2→[NH2Me2][(RuCl((R−xylbinap))2(μ−Cl)3]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in the quality of the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] primarily undergoes catalytic reactions, particularly asymmetric hydrogenation. This complex can also participate in substitution reactions where the chloride ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Hydrogenation Reactions: Common reagents include hydrogen gas and various substrates such as ketones, imines, and alkenes. The reactions are typically carried out under high pressure and moderate temperatures.
Substitution Reactions: Reagents such as phosphines, amines, or other ligands can be used to replace the chloride ligands. These reactions often require the presence of a base and are conducted under inert atmosphere.
Major Products
The major products of these reactions are chiral molecules, which are valuable in the pharmaceutical and fine chemical industries. For example, the hydrogenation of ketones using this catalyst can produce chiral alcohols with high enantioselectivity.
Aplicaciones Científicas De Investigación
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric hydrogenation, asymmetric transfer hydrogenation, and other enantioselective reactions.
Biology: Employed in the synthesis of chiral intermediates for the production of biologically active compounds.
Medicine: Utilized in the synthesis of chiral drugs and pharmaceuticals, contributing to the development of medications with improved efficacy and reduced side effects.
Industry: Applied in the production of fine chemicals, agrochemicals, and other specialty chemicals where chiral purity is essential.
Mecanismo De Acción
The mechanism by which [NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms to the substrate. The chiral ligands ®-xylbinap create a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation process. The molecular targets are typically unsaturated compounds such as ketones, imines, and alkenes, and the pathways involve the formation of intermediate complexes that facilitate the transfer of hydrogen atoms.
Comparación Con Compuestos Similares
Similar Compounds
- [NH2Me2][(RuCl(®-binap))2(mu-Cl)3]
- [NH2Me2][(RuCl(®-segphos))2(mu-Cl)3]
- [NH2Me2][(RuCl(®-tolbinap))2(mu-Cl)3]
Uniqueness
[NH2Me2][(RuCl(®-xylbinap))2(mu-Cl)3] is unique due to the presence of the ®-xylbinap ligand, which provides distinct steric and electronic properties compared to other chiral ligands. This uniqueness translates to different catalytic activities and selectivities, making it suitable for specific reactions where other catalysts may not perform as effectively.
Propiedades
Fórmula molecular |
C106H107Cl5NP4Ru2+ |
|---|---|
Peso molecular |
1898.3 g/mol |
Nombre IUPAC |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
InChI |
InChI=1S/2C52H48P2.C2H7N.5ClH.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-3-2;;;;;;;/h2*9-32H,1-8H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
Clave InChI |
LJSDQAUPXVWQNF-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


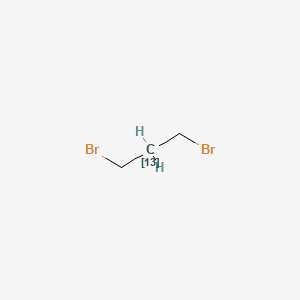
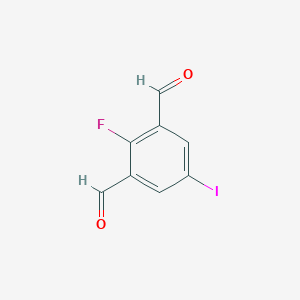
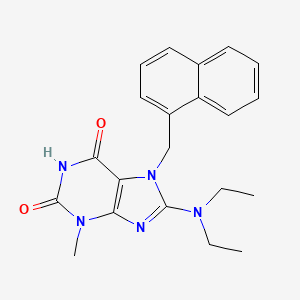

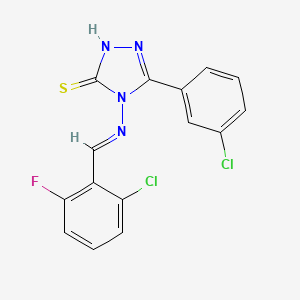
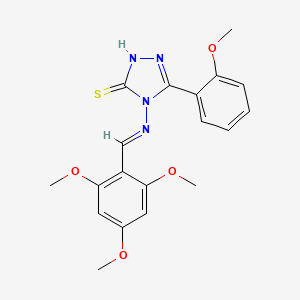
![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12054508.png)
